molecular formula C15H16O2 B1246552 (4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one

(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one

Cat. No.: B1246552
M. Wt: 228.29 g/mol
InChI Key: RTLQJCZEXLLNLE-SMEJFCCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a hydroxy group and a phenylprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step involves an aldol condensation reaction between a suitable aldehyde and a ketone to form a β-hydroxy ketone.

    Cyclization: The β-hydroxy ketone undergoes cyclization to form the cyclohexene ring.

    Hydroxylation: Introduction of the hydroxy group at the 4-position is achieved through selective hydroxylation reactions.

    Phenylprop-2-enyl Substitution: The phenylprop-2-enyl group is introduced via a substitution reaction, often using a Grignard reagent or similar organometallic compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production on a larger scale.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The phenylprop-2-enyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Organometallic reagents like Grignard reagents are used for introducing new substituents.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Various substituted cyclohexene derivatives.

Scientific Research Applications

(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

    (4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.

    (4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-ol: Similar structure but with an additional hydroxy group.

Uniqueness:

  • The presence of both the hydroxy group and the phenylprop-2-enyl group in the cyclohexene ring makes (4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one unique. This combination of functional groups contributes to its distinct chemical reactivity and potential applications.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H16O2/c1-2-13(11-6-4-3-5-7-11)14-10-12(16)8-9-15(14)17/h2-9,12-14,16H,1,10H2/t12-,13?,14+/m0/s1

InChI Key

RTLQJCZEXLLNLE-SMEJFCCLSA-N

Isomeric SMILES

C=CC([C@H]1C[C@H](C=CC1=O)O)C2=CC=CC=C2

Canonical SMILES

C=CC(C1CC(C=CC1=O)O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one
Reactant of Route 2
(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one
Reactant of Route 3
(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one
Reactant of Route 4
(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one
Reactant of Route 5
(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one
Reactant of Route 6
(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one

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